2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide
Description
This compound is a pyrazole-acetamide derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group at position 3, a methylsulfanyl group at position 3 of the pyrazole ring, and an amino group at position 3. The acetamide side chain is linked to a 4-fluorophenyl group. The presence of sulfur (methylsulfanyl) and fluorine (4-fluorophenyl) substituents may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-12-3-5-13(6-4-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-9-7-14(22)8-10-15/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPSUGANTNQADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino, methylsulfanyl, and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the oxadiazole, pyrazole, and acetamide moieties. Below is a comparative analysis based on molecular features and available pharmacological data:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound and ’s analog may improve target binding via halogen interactions . Furan and pyridinyl groups () introduce aromatic heterocycles linked to anti-inflammatory and kinase-modulating activities .
Molecular Weight and Drug-Likeness :
- The target compound (457.50 Da) falls within the acceptable range for oral bioavailability (<500 Da). Analogs with higher molecular weights (e.g., 488.98 Da in ) may face challenges in permeability .
Sulfur-Containing Groups :
- Methylsulfanyl (target compound) and thioether linkages () enhance metabolic stability by resisting oxidative degradation .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. It incorporates functional groups such as pyrazole and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.54 g/mol. The structural complexity arises from the combination of functional groups that may influence its reactivity and biological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C23H24N6O4S |
| Molecular Weight | 468.54 g/mol |
| Functional Groups | Amino group, oxadiazole ring, pyrazole moiety, acetamide group |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interaction : The oxadiazole moiety may modulate enzyme activity, potentially acting as an inhibitor or modulator in various metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, influencing downstream signaling cascades that could lead to therapeutic effects.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated the ability of oxadiazole derivatives to inhibit cancer cell proliferation.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 6d | 13.004 | HepG2 |
| 6e | 28.399 | HepG2 |
The order of anticancer activity was found to be , indicating that structural modifications can significantly impact potency .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity against acetylcholinesterase (AChE) and urease. These studies suggest that the presence of the methylsulfanyl group enhances its inhibitory effects on these enzymes, which are crucial in various physiological processes .
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as anticancer agents.
- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of electron-donating groups at specific positions on the aromatic ring enhanced the anti-proliferative activity of related compounds. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve the 3D structure to confirm substituent positions (e.g., oxadiazole-phenyl orientation) .
- Spectroscopy : Use - and -NMR to verify methylsulfanyl and fluorophenyl groups .
- Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and detect fragmentation patterns .
How can researchers design experiments to evaluate its anti-exudative or anti-inflammatory activity?
Q. Advanced Research Focus
- In vitro models : Test inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- Dose-response studies : Use a range of concentrations (1–100 µM) to establish IC values and compare with reference drugs (e.g., indomethacin) .
- SAR analysis : Modify substituents (e.g., methylphenyl vs. fluorophenyl) to correlate structural changes with activity .
How should contradictory biological activity data be addressed in preclinical studies?
Q. Advanced Research Focus
- Statistical validation : Apply ANOVA or multivariate analysis to assess variability across replicates .
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrazole-oxadiazole hybrids) to identify confounding factors .
- Mechanistic studies : Use knock-out cell lines or receptor-binding assays to confirm target specificity .
What strategies improve yield in large-scale synthesis without compromising purity?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loadings .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance control and scalability .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the methylsulfanyl group with sulfoxide/sulfone to modulate electron density .
- Scaffold hopping : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate heterocycle-specific effects .
- Pharmacophore modeling : Map essential functional groups (e.g., amino-pyrazole) for target binding using docking simulations .
What analytical methods ensure stability under physiological conditions?
Q. Basic Research Focus
- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and UV conditions, then analyze degradants via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using HPLC .
- Solid-state stability : Monitor crystallinity and hygroscopicity via PXRD and DVS (dynamic vapor sorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
